molecular formula C9H11BrO B1278683 1-(4-Bromophenyl)ethyl methyl ether CAS No. 59891-97-3

1-(4-Bromophenyl)ethyl methyl ether

Cat. No.: B1278683
CAS No.: 59891-97-3
M. Wt: 215.09 g/mol
InChI Key: DUCFFBWPWJEFDI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethyl methyl ether is an organic compound with the molecular formula C9H11BrO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl group and a methyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)ethyl methyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For instance, the reaction of 1-(4-bromophenyl)ethanol with methyl iodide in the presence of a strong base like sodium hydride (NaH) can yield this compound .

Industrial Production Methods: Industrial production of ethers like this compound often involves the use of sulfuric acid-catalyzed reactions of alcohols. this method is typically limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)ethyl methyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of the corresponding alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution: Products like 1-(4-iodophenyl)ethyl methyl ether.

    Oxidation: Products like 1-(4-bromophenyl)acetone.

    Reduction: Products like 1-(4-bromophenyl)ethanol.

Scientific Research Applications

1-(4-Bromophenyl)ethyl methyl ether has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)ethyl methyl ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the ether group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the bromine atom, the phenyl ring, and the methyl ether group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1-bromo-4-(1-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCFFBWPWJEFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59891-97-3
Record name 1-bromo-4-(1-methoxyethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dissolve 1-(4-bromo-phenyl)-ethanol (0.79 mL, 6.62 mmol) in dry N,N-dimethylformamide (7 mL) at ambient temperature under nitrogen atmosphere. Add sodium hydride (60% dispersion in oil, 397 mg, 9.93 mmol), stir the reaction for 30 min., then add methyl iodide (0.50 mL, 7.94 mmol) and stir the reaction for a further 23 hr. under nitrogen. Quench with water (30 mL), extract with DCM (3×30 mL), pass through an IST Phase Separator Frit® and concentrate. Purify using silica gel chromatography, eluting with 0:100 to 20:80 ethyl acetate: isohexane to give 1-bromo-4-(1-methoxy-ethyl)-benzene as a clear oil (1.39 g, 98%). 1H-NMR (400 MHz, CDCl3) δ 7.47 (d, 2H), 7.20 (d, 2H), 4.25 (q, 1H), 3.21 (s, 3H), 1.40 (d, 3H).
Quantity
0.79 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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